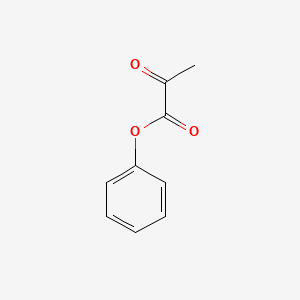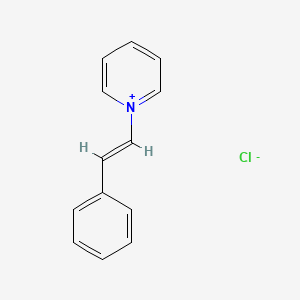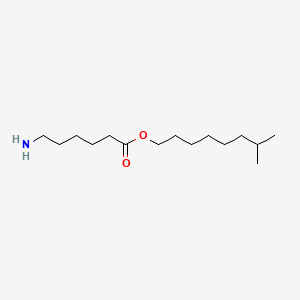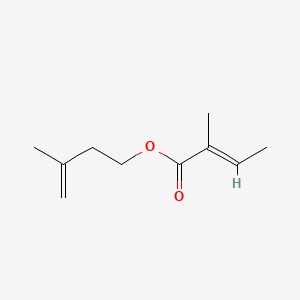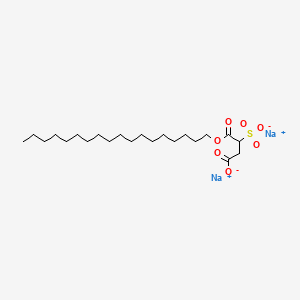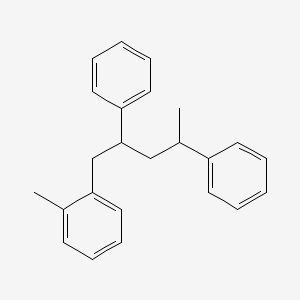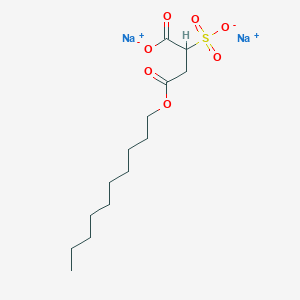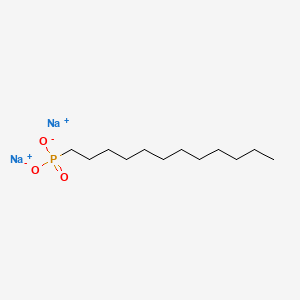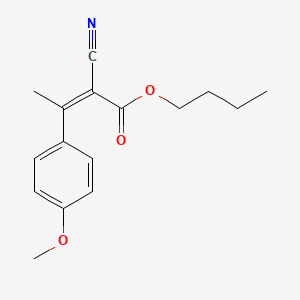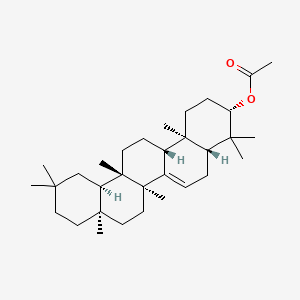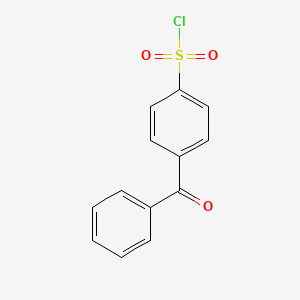
(Heptadecanoato-O)oxoaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Heptadecanoato-O)oxoaluminium is an organoaluminium compound that features a heptadecanoate ligand and an oxo group coordinated to an aluminium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Heptadecanoato-O)oxoaluminium typically involves the reaction of aluminium alkoxides with heptadecanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium precursor. The general reaction can be represented as follows:
Al(OR)3+C17H35COOH→this compound+ROH
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the aluminium alkoxide and heptadecanoic acid are reacted in a solvent medium. The reaction mixture is then purified through techniques such as distillation or crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Heptadecanoato-O)oxoaluminium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of the oxo group to a hydroxyl group.
Substitution: The heptadecanoate ligand can be substituted with other carboxylate ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Carboxylic acids or their derivatives can be used as substituting agents.
Major Products Formed
Oxidation: Aluminium oxide and heptadecanoic acid.
Reduction: Aluminium hydroxide and heptadecanoic acid.
Substitution: New aluminium carboxylates with different carboxylate ligands.
Aplicaciones Científicas De Investigación
Chemistry
(Heptadecanoato-O)oxoaluminium is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently.
Biology
In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine
The compound is being investigated for its potential therapeutic applications, including its use as an adjuvant in vaccines to enhance immune responses.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings and composites, due to its ability to improve the mechanical properties of these materials.
Mecanismo De Acción
The mechanism of action of (Heptadecanoato-O)oxoaluminium involves its ability to coordinate with various substrates through its aluminium center. This coordination facilitates the activation of the substrates, leading to enhanced reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.
Comparación Con Compuestos Similares
Similar Compounds
(Octadecanoato-O)oxoaluminium: Similar structure but with an octadecanoate ligand.
(Hexadecanoato-O)oxoaluminium: Similar structure but with a hexadecanoate ligand.
(Dodecanoato-O)oxoaluminium: Similar structure but with a dodecanoate ligand.
Uniqueness
(Heptadecanoato-O)oxoaluminium is unique due to its specific heptadecanoate ligand, which imparts distinct physical and chemical properties compared to other similar compounds. These properties include differences in solubility, reactivity, and stability, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
94071-11-1 |
|---|---|
Fórmula molecular |
C17H33AlO3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
oxoalumanyl heptadecanoate |
InChI |
InChI=1S/C17H34O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;;/h2-16H2,1H3,(H,18,19);;/q;+1;/p-1 |
Clave InChI |
NVASRTBHAIVDEA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)O[Al]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



